7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to the pyrazolo-triazolopyrimidine class, characterized by a fused heterocyclic core with substituents at the 7- and 2-positions. The 7-position is substituted with a 5-chloro-2-methylphenyl group, while the 2-position bears a 4-methylphenyl group. These substituents confer distinct physicochemical properties, including moderate lipophilicity (clogP ~3.5) and molecular weight (~425 g/mol).
Properties
Molecular Formula |
C20H15ClN6 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c1-12-3-6-14(7-4-12)18-24-20-16-10-23-27(19(16)22-11-26(20)25-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3 |
InChI Key |
DMLHTGAXAUWLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=C(C=CC(=C5)Cl)C |
Origin of Product |
United States |
Biological Activity
7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with various aromatic substitutions. The molecular formula is with a molecular weight of 374.8 g/mol. The presence of chlorine and methyl groups in its structure contributes to its distinct chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN6 |
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | 10-(5-chloro-2-methylphenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
| Purity | Typically ≥95% |
Anticancer Properties
Research indicates that 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant anticancer activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation and is often overexpressed in various cancers. Inhibition of this enzyme can lead to reduced cell proliferation and increased apoptosis in cancer cells .
A study demonstrated that derivatives of this compound showed promising results in various cancer cell lines. For instance:
- Cell Lines Tested : DLD-1 and HT-29 (colon cancer)
- IC50 Values :
- For MM137: 0.39 µM (DLD-1), 0.15 µM (HT-29)
- For MM124: 0.74 µM (DLD-1), 0.19 µM (HT-29)
These values indicate potent antiproliferative effects compared to reference compounds .
The mechanism by which this compound induces apoptosis involves multiple pathways:
- Intrinsic Pathway : Loss of mitochondrial membrane potential.
- Extrinsic Pathway : Activation of caspase-8 leading to apoptosis.
Additionally, the compound has been shown to decrease levels of p53 protein in treated cells, suggesting that its apoptotic effects may not be strictly p53-dependent .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have exhibited antimicrobial activities against various pathogens. This broad-spectrum activity highlights its potential for development into therapeutic agents beyond oncology .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the pyrazolo-triazole class:
These findings underscore the importance of structural modifications in influencing biological outcomes.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | SCH-442416 | 7-(4-Bromophenyl) Derivative |
|---|---|---|---|
| Molecular Weight | 424.9 g/mol | 449.5 g/mol | 488.3 g/mol |
| clogP | 3.5 | 2.8 | 4.1 |
| Water Solubility (µg/mL) | ~15 (predicted) | 32 (experimental) | <10 (predicted) |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High | Low |
Notes:
- The target compound’s chloro and methyl groups balance lipophilicity and solubility, favoring oral bioavailability compared to more polar (e.g., hydroxyl-containing) or bulky analogs .
- SCH-442416’s methoxy group improves metabolic stability, whereas the target compound may require structural optimization to reduce CYP-mediated clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
